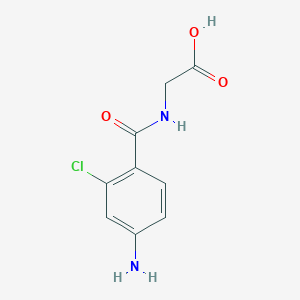

2-(4-Amino-2-chlorobenzamido)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Amino-2-chlorobenzamido)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63 . The IUPAC name for this compound is [(4-chlorobenzoyl)amino]acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. N-Alkyl-2-(substitutedbenzamido) benzamides and methyl 2-(2-(substitutedbenzamido) benzamido) alkanoates were prepared by either the reaction of amines or amino acid esters with benzoxazine derivatives or the DCC coupling of 2-substitutedbenzamido benzoic acid with amines or amino acid esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Amino-2-chlorobenzamido)acetic acid” are not available, related compounds have been used in the synthesis of dipeptide-coupled benzamides via azide and DCC coupling methods .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.473±0.06 g/cm3 . Its boiling point is predicted to be 496.8±45.0 °C . The melting point is reported to be 187-188 °C .Aplicaciones Científicas De Investigación

Anti-Cancer Activity

The compound has demonstrated potent cytotoxic activity against breast cancer cell lines (MCF-7) with low IC50 values. Specifically, compounds 11a, 3a, 8c, 12a, and 13b exhibited remarkable efficacy, particularly 11a (IC50 = 5.3 µM) compared to the standard drug 5-fluorouracil (5-FU) (IC50 = 5.8 µM) . This suggests that 2-(4-Amino-2-chlorobenzamido)acetic acid could be a promising candidate for designing new σ1 receptor ligands with anti-cancer properties.

Trans-Sialidase Inhibition

In recent years, trans-sialidase has emerged as a pharmacological target for anti-Chagas drugs. Researchers have designed benzoic acid derivatives, including 2-(4-Amino-2-chlorobenzamido)acetic acid, as trans-sialidase inhibitors. These compounds hold potential as anti-trypanosomal agents .

Sigma Receptor Modulation

The σ receptor family, particularly σ1 receptors, has been explored as an effective target in cancer treatment. High σ receptor density is observed in various cancer cell lines (e.g., prostate, lung, and breast). By understanding the ligand–receptor interactions, researchers aim to design novel σ1 receptor ligands with anti-cancer activity .

Peptide Conjugates

The compound’s amine and carboxylic acid groups make it suitable for peptide conjugation. Researchers have used methyl 2-(4-chlorobenzamido)benzamido alkanoates as intermediates for preparing dipeptide-coupled benzamides . These conjugates may find applications in drug delivery or targeted therapies.

Crystallography and Structural Studies

Researchers have reported crystallographic data for 2-(4-Chlorobenzamido)acetic acid . Understanding its solid-state structure can provide insights into its behavior, intermolecular interactions, and potential applications.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(4-amino-2-chlorobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-7-3-5(11)1-2-6(7)9(15)12-4-8(13)14/h1-3H,4,11H2,(H,12,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEOPNJWDBOWTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-7-(2,5-dimethoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2460901.png)

![8-(4-Methoxyphenyl)-1-methyl-7-phenyl-3-(2-piperidylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

![3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2460915.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

![N-(1-cyanocyclohexyl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2460917.png)

![3-(benzo[d][1,3]dioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one](/img/structure/B2460918.png)